2-Amino-4-tert-butylamino-7-methylpyrazolo(1,5-a)-s-triazine hydrochloride
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Overview
Description
2-Amino-4-tert-butylamino-7-methylpyrazolo(1,5-a)-s-triazine hydrochloride is a synthetic organic compound that belongs to the class of pyrazolo-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butylamino-7-methylpyrazolo(1,5-a)-s-triazine hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo-triazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of amino and tert-butylamino groups through nucleophilic substitution reactions.
Methylation: Addition of the methyl group using methylating agents.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butylamino-7-methylpyrazolo(1,5-a)-s-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butylamino-7-methylpyrazolo(1,5-a)-s-triazine hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-tert-butylamino-7-methylpyrazolo(1,5-a)-s-triazine
- 2-Amino-4-tert-butylamino-7-methylpyrazolo(1,5-a)-s-triazine sulfate
Uniqueness
2-Amino-4-tert-butylamino-7-methylpyrazolo(1,5-a)-s-triazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
CAS No. |
71680-76-7 |
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Molecular Formula |
C10H17ClN6 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
4-N-tert-butyl-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N6.ClH/c1-6-5-7-12-8(11)13-9(16(7)15-6)14-10(2,3)4;/h5H,1-4H3,(H3,11,12,13,14);1H |
InChI Key |
NESNRKNDSDCBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(N=C2NC(C)(C)C)N.Cl |
Origin of Product |
United States |
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